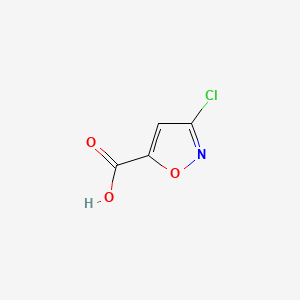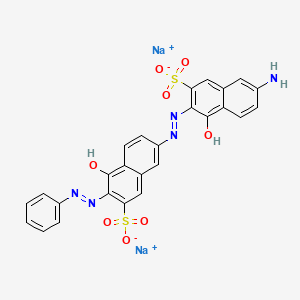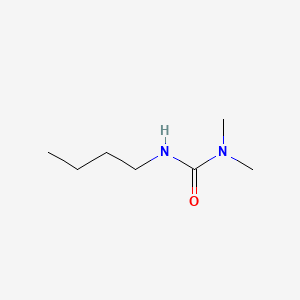
3-クロロイソキサゾール-5-カルボン酸
概要
説明
3-Chloroisoxazole-5-carboxylic acid is a heterocyclic compound that contains both chlorine and carboxylic acid functional groups It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential
科学的研究の応用
3-Chloroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mode of action of isoxazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with. Some isoxazole compounds have demonstrated antibacterial and antifungal action .
In terms of biochemical pathways, isoxazole compounds can potentially affect a variety of these, depending on their specific targets. For example, some compounds might inhibit enzymes, thus disrupting certain metabolic pathways .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific isoxazole compound. These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action, or the molecular and cellular effects of an isoxazole compound’s action, would depend on the specific biological target and mode of action. For instance, if the compound were to inhibit a particular enzyme, the result might be a decrease in the production of a certain metabolite.
Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can be influenced by factors such as pH, temperature, and the presence of other molecules. These factors can affect a drug’s stability, how well it can bind to its target, and its overall effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between terminal alkynes and nitrile oxides. This reaction can be catalyzed by copper or ruthenium catalysts. recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of 3-Chloroisoxazole-5-carboxylic acid can be scaled up using solvent-free conditions. For example, the cycloaddition reaction can be performed under ball-milling conditions using a recyclable copper/aluminum oxide nanocomposite catalyst. This method is not only efficient but also environmentally friendly .
化学反応の分析
Types of Reactions
3-Chloroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can modify the carboxylic acid group to form aldehydes, alcohols, or other derivatives .
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dichloroisoxazole: A similar compound with two chlorine atoms.
Isoxazole-5-carboxylic acid: Lacks the chlorine atom present in 3-Chloroisoxazole-5-carboxylic acid.
Uniqueness
3-Chloroisoxazole-5-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization .
特性
IUPAC Name |
3-chloro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGQUZZCFRJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174798 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-56-5 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the specific effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism?
A: Unfortunately, the abstract [] does not provide details on the specific effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. Further research and access to the full text of the paper are needed to explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)




![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
